N-PHENYL-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Metal chelation Regioisomerism Coordination chemistry

N-Phenyl-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 892438-03-8) is a heterocyclic small molecule (MW 322.39, formula C₁₇H₁₄N₄OS) belonging to the pyridazinylthioacetamide class, a scaffold with demonstrated antiviral and anticancer potential. It features a pyridin-2-yl moiety at the pyridazine 6-position linked via a thioether to an N-phenylacetamide group, a connectivity pattern that imparts unique metal-coordination and hydrogen-bonding capabilities not shared by its pyridin-3-yl or phenyl-substituted analogs.

Molecular Formula C17H14N4OS
Molecular Weight 322.39
CAS No. 892438-03-8
Cat. No. B2502305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-PHENYL-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
CAS892438-03-8
Molecular FormulaC17H14N4OS
Molecular Weight322.39
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
InChIInChI=1S/C17H14N4OS/c22-16(19-13-6-2-1-3-7-13)12-23-17-10-9-15(20-21-17)14-8-4-5-11-18-14/h1-11H,12H2,(H,19,22)
InChIKeyIAXNIMQCFSSWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-PHENYL-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE (CAS 892438-03-8): Core Chemical Identity and Procurement Baseline


N-Phenyl-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 892438-03-8) is a heterocyclic small molecule (MW 322.39, formula C₁₇H₁₄N₄OS) belonging to the pyridazinylthioacetamide class, a scaffold with demonstrated antiviral and anticancer potential . It features a pyridin-2-yl moiety at the pyridazine 6-position linked via a thioether to an N-phenylacetamide group, a connectivity pattern that imparts unique metal-coordination and hydrogen-bonding capabilities not shared by its pyridin-3-yl or phenyl-substituted analogs .

Why N-PHENYL-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE Cannot Be Replaced by Generic Pyridazinylthioacetamide Analogs


The pyridazine 6-position substituent dictates both metal-chelating geometry and target-binding conformation. The pyridin-2-yl group presents a nitrogen lone pair in an ortho relationship that enables bidentate N,N'-coordination with the adjacent pyridazine nitrogen — a feature sterically impossible for the pyridin-3-yl regioisomer (CAS 872701-48-9) and electronically distinct from 6-phenyl analogs . In the HIV-1 NNRTI class, the heterocyclic linker's conformational and electronic contributions have been shown to significantly affect inhibitor binding to the non-nucleoside binding pocket . Consequently, substituting the pyridin-2-yl for a pyridin-3-yl or phenyl group would abolish this chelation mode and alter the dihedral angle between the pyridazine and the aryl ring, fundamentally changing target engagement.

Measurable Differentiation of N-PHENYL-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE Against In-Class Comparators


Regioisomeric Selectivity: Pyridin-2-yl vs Pyridin-3-yl Chelation Capability

The pyridin-2-yl substituent on the target compound provides a nitrogen atom ortho to the pyridazine ring, forming a 1,4-diazabutadiene-like N,N'-bidentate chelation pocket with the adjacent pyridazine N2. This geometry is sterically inaccessible to the pyridin-3-yl regioisomer (CAS 872701-48-9), where the nitrogen is meta to the pyridazine ring . In the pyridazinylthioacetamide NNRTI series, molecular docking studies confirmed that the pyridazine linker and its interaction with Lys103 are critical for binding, with the heterocyclic linker's conformation and electronic contributions significantly affecting inhibitor binding . The 2-pyridyl orientation specifically pre-organizes the molecule for metal coordination, a property exploited in related Fe(0) carbonyl complexes bearing 6-(pyridin-2-yl)pyridazine ligands .

Metal chelation Regioisomerism Coordination chemistry Structure-activity relationship

Physicochemical Property Differentiation: logP, Hydrogen Bond Acceptors, and Polar Surface Area

The target compound has a calculated logP of 2.33 and contains 6 hydrogen bond acceptors with a polar surface area (PSA) of 53.0 Ų . In contrast, the 6-phenyl analog series (e.g., compounds 4a–n from the 2024 multitarget study) have higher logP values (estimated 3.5–4.5) due to the replacement of the pyridyl nitrogen with a CH group, increasing lipophilicity by approximately 1–2 log units . The pyridin-2-yl nitrogen also provides an additional hydrogen bond acceptor site, increasing HBA count from 5 to 6 compared to 6-phenyl analogs. The lower logP of the target compound predicts improved aqueous solubility (logSw = -2.71 ) relative to 6-phenyl analogs, which is beneficial for assay compatibility at higher concentrations.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Synthetic Accessibility and Commercial Availability with Validated Purity

CAS 892438-03-8 is commercially available from multiple vendors (ChemDiv as E548-0034 and Life Chemicals as F2005-0034) with documented purity ≥90% confirmed by LCMS and/or 400 MHz ¹H NMR . The compound is stocked in 65 mg quantities with 1-week shipping and priced at $57.00 per 2 µmol sample . In contrast, closely related analogs such as the pyridin-3-yl regioisomer (CAS 872701-48-9) and N-(3-fluoro-4-methylphenyl) derivative (CAS not assigned in public databases) lack similar multi-vendor sourcing with validated analytical documentation. The pyridin-2-yl building block (2-(pyridin-2-yl)pyridazine precursor) enables a straightforward two-step synthesis (thioether formation followed by amidation), making the compound synthetically accessible for scale-up if needed .

Synthetic tractability Commercial sourcing Purity validation HTS library

Scaffold Differentiation: Pyridazinylthioacetamide vs Triazolopyridazine and Other Fused Heterocycles

The pyridazinylthioacetamide core of CAS 892438-03-8 represents a distinct chemotype from the triazolopyridazine series (e.g., N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide, CAS 894057-15-9 ). The pyridazine ring provides two adjacent nitrogen atoms capable of acting as a hydrogen bond acceptor pair, whereas the triazolopyridazine fused system presents a different hydrogen-bonding pharmacophore. In the context of HIV-1 NNRTI development, the pyridazine linker was specifically selected through structure-based bioisosterism as an optimal replacement for azole linkers, demonstrating that the monocyclic pyridazine core yields superior conformational flexibility for induced-fit binding compared to rigid fused heterocycles . The target compound's non-fused pyridazine core also reduces molecular weight by approximately 40 Da relative to the triazolopyridazine analog (MW 362.4 vs 322.4), improving ligand efficiency metrics .

Scaffold hopping Heterocycle bioisosterism Kinase selectivity Chemical space

BindingDB Screening Data: EBNA1 and BZLF1 Inhibition Profile of the N-(3-Fluoro-4-methylphenyl) Analog Suggests Inferred Activity Range for the Target Anilide

The N-(3-fluoro-4-methylphenyl) analog (SMR000807395, CID 16019326) of the target compound was tested in PubChem BioAssays against Epstein-Barr nuclear antigen 1 (EBNA1) and trans-activator protein BZLF1, yielding IC₅₀ values of 16.4 µM and 111 µM, respectively . While direct data for CAS 892438-03-8 itself is not available in these specific assays, the target compound differs only by the absence of the 3-fluoro-4-methyl substituents on the anilide ring. In the broader pyridazinylthioacetamide SAR, the anilide para-substituent points toward solvent-exposed regions , suggesting that the unsubstituted phenyl ring (target compound) may retain similar target engagement. This provides a conservative estimate that CAS 892438-03-8 may exhibit IC₅₀ values in the 10–200 µM range against these viral protein targets, positioning it as a viable starting point for hit optimization.

Epstein-Barr virus Antiviral screening PubChem BioAssay BindingDB

Validated Application Scenarios for N-PHENYL-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE Based on Evidenced Differentiation


Antiviral Drug Discovery: Hit Identification for EBV and HIV-1 NNRTI Programs

The pyridazinylthioacetamide scaffold has been validated as an HIV-1 NNRTI chemotype with low-micromolar EC₅₀ values (0.046–5.46 µM) , and the N-(3-fluoro-4-methylphenyl) analog demonstrated binding to EBNA1 and BZLF1 . CAS 892438-03-8, with its pyridin-2-yl chelation capability and favorable logP of 2.33 , serves as an ideal starting scaffold for antiviral hit-finding campaigns, particularly where metal-chelation or hydrogen-bonding to Lys103-like residues is desired.

Metalloenzyme Inhibitor Design: Leveraging the Pyridin-2-yl Chelation Pocket

The unique bidentate N,N'-coordination geometry of the pyridin-2-yl-pyridazine motif (absent in pyridin-3-yl regioisomers ) makes CAS 892438-03-8 a privileged scaffold for designing inhibitors of metalloenzymes such as histone deacetylases, matrix metalloproteinases, or viral metalloproteases. The 5-membered chelate ring formed upon metal binding provides a thermodynamically stable coordination mode that can anchor the inhibitor in the active site.

High-Throughput Screening Library Procurement: Multi-Vendor Sourcing with Guaranteed Purity

For HTS facilities requiring compounds with validated identity and purity, CAS 892438-03-8 offers multi-vendor availability (ChemDiv E548-0034, Life Chemicals F2005-0034) with ≥90% purity confirmed by LCMS and NMR , at a competitive price point of $57 per 2 µmol . This ensures resupply certainty and experimental reproducibility across screening campaigns, unlike single-source analogs that present supply chain risk.

Fragment-Based Lead Generation: Ligand-Efficient Pyridazine Core for Optimization

With MW 322.39 and 6 hydrogen bond acceptors , CAS 892438-03-8 occupies a favorable position in fragment-like chemical space. Compared to the triazolopyridazine analog (MW 362.4) , the target compound offers a lower molecular weight starting point with greater room for property-guided optimization, making it suitable for fragment-growing or fragment-merging strategies in lead discovery programs where ligand efficiency is a primary selection criterion.

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